1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C13H14N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzymes, leading to inhibition of their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone
- 1-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethanone
- 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methanone
Uniqueness: 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its phenyl group enhances its ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBPRELHKWHPLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345901 |
Source
|
Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669457 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1210-43-1 |
Source
|
Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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